molecular formula C10H13NO2 B1653654 2-(Oxan-4-yloxy)pyridine CAS No. 1884258-84-7

2-(Oxan-4-yloxy)pyridine

Cat. No. B1653654
M. Wt: 179.22
InChI Key: IOKMZZSCVUBBAV-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C11H13NO4 . It is used for research and development purposes .

Scientific Research Applications

Application 1: Anti-inflammatory Agents

  • Summary : Pyridine derivatives, including compounds like 2-(Oxan-4-yloxy)pyridine, have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Application 2: Synthesis of Pyridine Derivatives

  • Summary : Pyridine derivatives are synthesized using magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet. These catalysts have high surface area and can be easily prepared and modified .

Application 3: Biological Activity

  • Summary : 2-Pyridone compounds, which are structurally related to 2-(Oxan-4-yloxy)pyridine, have diverse applications in biology, natural compounds, dyes, and fluorescent materials .

Application 4: Fungicidal Activity

  • Summary : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, which is structurally related to 2-(Oxan-4-yloxy)pyridine, have shown promising fungicidal activity. These compounds act as mitochondrial complex I electron transport inhibitors and are effective against various fungal pathogens .
  • Results : One of the derivatives, identified as T33, demonstrated superior control of corn rust with EC50 values of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .

Application 5: Anti-Fibrosis Activity

  • Summary : Novel 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and studied for their anti-fibrotic activity. These compounds have shown potential in inhibiting fibrosis in hepatic stellate cells .
  • Results : Compounds 12m and 12q were found to be particularly effective, with IC50 values of 45.69 μM and 45.81 μM, respectively. They significantly inhibited the expression of collagen and the content of hydroxyproline in vitro .

Application 6: Synthesis of Carboxamides

  • Summary : Tetrakis (pyridine-2-yloxy)silane, a compound related to 2-(Oxan-4-yloxy)pyridine, has been used as a mild coupling reagent in the synthesis of carboxamides from corresponding carboxylic acids and amines .
  • Results : This method has been effective in yielding various carboxamides in good to high yields, demonstrating its utility in organic synthesis .

Application 7: Thrombin Inhibition

  • Summary : Compounds with a 2-pyridone scaffold, which is similar to 2-(Oxan-4-yloxy)pyridine, have been designed to exhibit thrombin inhibitory activity. Thrombin is a critical enzyme in the clotting cascade, and its inhibition is crucial for preventing thrombosis .
  • Results : The synthesized compounds showed excellent activity as thrombin inhibitors, with IC50 values ranging from 0.02 to 2.5 μM, demonstrating their potential as anticoagulant agents .

Application 8: Synthesis of Fluorescent Materials

  • Summary : 2-Pyridone derivatives are used in the synthesis of fluorescent materials due to their unique electronic properties. These materials have applications in bioimaging and sensing technologies .
  • Results : The resulting materials exhibit strong fluorescence, which can be tuned by modifying the pyridone derivatives, making them suitable for various applications in scientific and industrial fields .

Application 9: Antimicrobial Agents

  • Summary : Pyridine derivatives, including those related to 2-(Oxan-4-yloxy)pyridine, have been explored for their antimicrobial properties against a range of bacterial and fungal pathogens .
  • Results : These compounds have shown promising results, with some derivatives exhibiting significant inhibitory effects against specific microbial strains, indicating their potential as new antimicrobial agents .

Application 10: Agricultural Chemicals

  • Summary : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety have been developed as new agricultural chemicals with fungicidal activity. They act as mitochondrial complex I electron transport inhibitors and are effective against corn rust .
  • Results : One of the derivatives, identified as T33, demonstrated superior control of corn rust with EC50 values of 0.60 mg/L, outperforming the commercial fungicide tebuconazole .

Safety And Hazards

According to the safety data sheet, 2-(Oxan-4-yloxy)pyridine should be kept away from heat, sparks, open flames, and hot surfaces. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9/h1-3,6,9H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKMZZSCVUBBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258681
Record name Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yloxy)pyridine

CAS RN

1884258-84-7
Record name Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1884258-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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